Methyl 5-(3-methoxyphenyl)-2,3-dimethyl-3H-imidazo-[4,5-b]-pyridine-7-carboxylate
Overview
Description
Methyl 5-(3-methoxyphenyl)-2,3-dimethyl-3H-imidazo-[4,5-b]-pyridine-7-carboxylate is a complex organic compound belonging to the class of imidazo[4,5-b]pyridines This compound features a pyridine ring fused to an imidazole ring, with a methoxyphenyl group and a carboxylate ester group attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(3-methoxyphenyl)-2,3-dimethyl-3H-imidazo-[4,5-b]-pyridine-7-carboxylate typically involves multiple steps, starting with the formation of the imidazo[4,5-b]pyridine core. One common approach is the cyclization of an appropriate precursor containing both the pyridine and imidazole moieties. The reaction conditions often require the use of strong bases or acids, and the process may involve heating to promote cyclization.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis or ultrasonic irradiation can also be employed to improve reaction rates and yields.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions may use hydrogen gas (H₂) in the presence of a catalyst or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong nucleophiles.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted imidazo[4,5-b]pyridines.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of more complex molecules. Its unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound has been studied for its potential bioactivity. It may exhibit properties such as antimicrobial, antiviral, or anticancer activities, making it a candidate for drug development.
Medicine: The compound's potential therapeutic applications include its use as a lead compound in the development of new drugs. Its ability to interact with various biological targets makes it a valuable tool in medicinal chemistry.
Industry: In the chemical industry, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism by which Methyl 5-(3-methoxyphenyl)-2,3-dimethyl-3H-imidazo-[4,5-b]-pyridine-7-carboxylate exerts its effects depends on its molecular targets and pathways. It may interact with enzymes, receptors, or other biomolecules, leading to biological responses. The specific mechanism can vary depending on the application and the biological system in which it is used.
Comparison with Similar Compounds
Methyl 5-(4-methoxyphenyl)-2,3-dimethyl-3H-imidazo-[4,5-b]-pyridine-7-carboxylate: Similar structure with a different position of the methoxy group on the phenyl ring.
Methyl 5-(3-methoxyphenyl)-2-methyl-3H-imidazo-[4,5-b]-pyridine-7-carboxylate: Similar structure with only one methyl group on the imidazole ring.
Methyl 5-(3-methoxyphenyl)-3H-imidazo-[4,5-b]-pyridine-7-carboxylate: Similar structure without the second methyl group on the imidazole ring.
Uniqueness: Methyl 5-(3-methoxyphenyl)-2,3-dimethyl-3H-imidazo-[4,5-b]-pyridine-7-carboxylate stands out due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both methyl groups on the imidazole ring and the methoxy group on the phenyl ring contribute to its unique properties compared to similar compounds.
Properties
IUPAC Name |
methyl 5-(3-methoxyphenyl)-2,3-dimethylimidazo[4,5-b]pyridine-7-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c1-10-18-15-13(17(21)23-4)9-14(19-16(15)20(10)2)11-6-5-7-12(8-11)22-3/h5-9H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXXAHSPIFSZISW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1C)N=C(C=C2C(=O)OC)C3=CC(=CC=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301119615 | |
Record name | 3H-Imidazo[4,5-b]pyridine-7-carboxylic acid, 5-(3-methoxyphenyl)-2,3-dimethyl-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301119615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1820649-91-9 | |
Record name | 3H-Imidazo[4,5-b]pyridine-7-carboxylic acid, 5-(3-methoxyphenyl)-2,3-dimethyl-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1820649-91-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3H-Imidazo[4,5-b]pyridine-7-carboxylic acid, 5-(3-methoxyphenyl)-2,3-dimethyl-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301119615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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